BenchChemオンラインストアへようこそ!

DVR-01

HBV capsid assembly Species selectivity Preclinical animal models

DVR-01 is a sulfamoylbenzamide-derived HBV capsid assembly modulator that selectively disrupts pgRNA encapsidation without inhibiting core protein expression. It uniquely retains full potency (≤1.13-fold EC50 change) against lamivudine-, adefovir-, tenofovir- and entecavir-resistant HBV mutants, making it the essential reference standard for resistance-mechanism studies where NRTI comparators fail. With minimal off-species activity (WHV EC50 >10 μM, DHBV EC50 >25 μM) and a cytotoxicity window CC50 >50 μM, DVR-01 provides HBV-specific, reproducible benchmarking for capsid assembly screening and lead optimization.

Molecular Formula C20H23ClN2O3S
Molecular Weight 406.9 g/mol
Cat. No. B1670996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDVR-01
SynonymsDVR-01;  DVR 01;  DVR01.
Molecular FormulaC20H23ClN2O3S
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3)Cl
InChIInChI=1S/C20H23ClN2O3S/c21-18-11-10-17(20(24)22-15-16-8-4-3-5-9-16)14-19(18)27(25,26)23-12-6-1-2-7-13-23/h3-5,8-11,14H,1-2,6-7,12-13,15H2,(H,22,24)
InChIKeyPBAWFYZFSXYUOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DVR-01: An HBV Capsid Assembly Modulator for Antiviral Research


DVR-01 is a sulfamoylbenzamide derivative that functions as a hepatitis B virus (HBV) capsid assembly modulator, inhibiting viral replication by disrupting core protein assembly and pgRNA encapsidation [1]. Identified as compound **21a** in the original discovery work, DVR-01 belongs to the sulfamoylbenzamide (SBA) class of capsid assembly effectors and has a molecular weight of 406.93 g/mol with the chemical name 3-(azepan-1-ylsulfonyl)-N-benzyl-4-chlorobenzamide [2]. The compound demonstrates antiviral activity in human hepatoma cell models and is available from multiple commercial suppliers for research applications in HBV infection studies .

Why DVR-01 Cannot Be Substituted with Nucleoside Analogs or Other HBV Capsid Inhibitors


HBV inhibitors are mechanistically heterogeneous, and substitution based solely on class designation carries significant experimental risk. DVR-01 targets the viral capsid assembly process — a step distinct from the reverse transcription targeted by nucleoside/nucleotide analogs such as lamivudine, entecavir, and tenofovir — yielding different resistance profiles and species selectivity patterns [1]. Even within the capsid assembly modulator class, compounds exhibit divergent potency against drug-resistant HBV mutants and cross-species activity against woodchuck hepatitis virus (WHV) and duck hepatitis B virus (DHBV) [2]. These differences have direct implications for selecting appropriate in vitro models and interpreting antiviral efficacy data [3].

DVR-01 Quantitative Differentiation Data: Head-to-Head Comparisons with Key HBV Inhibitors


DVR-01 vs. Lamivudine and Bay 41-4109: Species-Selectivity Profile Distinguishes Experimental Utility in Animal Models

In a head-to-head comparison of antiviral activity across three hepadnavirus species, DVR-01 exhibits a distinct species-selectivity profile compared with the nucleoside analog lamivudine and the heteroaryldihydropyrimidine (HAP) capsid inhibitor Bay 41-4109 [1]. While DVR-01 shows an EC50 of 2.899 μM against HBV, its activity against WHV (EC50 >10 μM) and DHBV (EC50 >25 μM) is markedly reduced, demonstrating a selectivity ratio of >3.4-fold for HBV over WHV and >8.6-fold for HBV over DHBV [2].

HBV capsid assembly Species selectivity Preclinical animal models

DVR-01 vs. DVR-23: Structural Analog Comparison Reveals Potency and Species-Selectivity Trade-offs

Within the sulfamoylbenzamide series, DVR-01 and DVR-23 are structural analogs with distinct antiviral profiles [1]. DVR-23 (EC50 = 0.779 μM against HBV) is approximately 3.7-fold more potent against HBV than DVR-01 (EC50 = 2.899 μM) [2]. However, DVR-23 exhibits broader species activity, with measurable potency against WHV (EC50 = 3.867 μM), whereas DVR-01 shows negligible WHV inhibition (EC50 >10 μM) .

HBV capsid assembly modulator Sulfamoylbenzamide Structure-activity relationship

DVR-01 Activity Against Nucleoside Analog-Resistant HBV Mutants: Retained Potency Where Lamivudine Fails

DVR-01 maintains antiviral activity against HBV mutants that confer resistance to nucleoside/nucleotide analogs [1]. Against wild-type HBV, DVR-01 exhibits an EC50 of 2.899 μM [2]. Against clinically relevant reverse transcriptase mutants — including rtL180M/rtM204V (lamivudine-resistant), rtA181V (adefovir-resistant), rtN236T (tenofovir-resistant), and rtM204I (lamivudine/entecavir-resistant) — DVR-01 retains activity with EC50 values ranging from 2.567 to 3.273 μM, representing a fold-change in potency of ≤1.13 across all mutants tested [3].

Drug-resistant HBV Capsid assembly inhibitor Antiviral resistance

DVR-01 Exhibits a Favorable Cytotoxicity Window Relative to Antiviral Potency in HBV Cell Models

DVR-01 demonstrates a substantial separation between antiviral activity and cellular toxicity in HBV-replicating hepatoma cells . The compound inhibits HBV replication with EC50 values of 1.7 μM (AML12HBV10 cells) and 1.6 μM (HepDES19 cells) . Under the same experimental conditions, the cytotoxic concentration (CC50) exceeds 50 μM after 48 hours of exposure, yielding a selectivity index (CC50/EC50) of >29 in AML12HBV10 cells and >31 in HepDES19 cells .

Cytotoxicity Therapeutic window HBV capsid inhibitor

Mechanism-of-Action Differentiation: DVR-01 Disrupts pgRNA Encapsidation, Not Reverse Transcription

DVR-01 inhibits HBV replication through a mechanism distinct from nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) [1]. While NRTIs such as lamivudine and tenofovir target the viral polymerase to block DNA synthesis from pgRNA, DVR-01 acts upstream by selectively disrupting pgRNA encapsidation — the packaging of viral pregenomic RNA into assembling nucleocapsids . In mechanistic assays, DVR-01 at concentrations of 0.156-10 μM over 2 days specifically impaired pgRNA encapsidation without affecting core protein expression levels [2].

HBV replication pgRNA encapsidation Capsid assembly Mechanism of action

Consistent Antiviral Potency Across Multiple HBV-Replicating Cell Models Supports Reproducible Experimental Results

DVR-01 demonstrates consistent antiviral potency across two distinct HBV-replicating hepatoma cell lines . In AML12HBV10 cells, the EC50 is 1.7 μM; in HepDES19 cells, the EC50 is 1.6 μM — a difference of only 0.1 μM (approximately 6% variation) . This consistency across cell models contrasts with compounds that exhibit substantial cell-line-dependent potency variations, which can complicate cross-study comparisons and replication efforts .

HBV cell models Antiviral potency Reproducibility

DVR-01: Recommended Research Applications Based on Quantified Differentiation Evidence


Mechanistic Studies of HBV Capsid Assembly and pgRNA Encapsidation

DVR-01 is specifically suited for experiments investigating HBV capsid assembly dynamics and pgRNA packaging [1]. Its demonstrated ability to selectively disrupt pgRNA encapsidation at 0.156-10 μM over 2 days, without inhibiting core protein expression, provides a validated tool for dissecting the assembly step of the viral lifecycle . This application is not substitutable with nucleoside/nucleotide reverse transcriptase inhibitors such as lamivudine or tenofovir, which target DNA synthesis rather than assembly [2].

Resistance Studies Using Nucleoside Analog-Refractory HBV Mutants

DVR-01 is an appropriate selection for experiments requiring antiviral activity against HBV mutants resistant to first-line nucleoside/nucleotide analogs [1]. The compound retains full potency (≤1.13-fold EC50 change) against lamivudine-resistant (rtL180M/rtM204V), adefovir-resistant (rtA181V), tenofovir-resistant (rtN236T), and entecavir-resistant (rtM204I) HBV mutants, enabling resistance mechanism studies that cannot be conducted with failing NRTI comparators .

HBV-Specific In Vitro Studies Requiring Minimal Cross-Species Activity

For researchers requiring an HBV capsid inhibitor with minimal activity against woodchuck hepatitis virus (WHV) and duck hepatitis B virus (DHBV), DVR-01 offers a defined selectivity profile with EC50 values of >10 μM against WHV and >25 μM against DHBV [1]. This contrasts with DVR-23 (WHV EC50 = 3.867 μM) and Bay 41-4109 (WHV EC50 = 0.193 μM), making DVR-01 the preferred choice when HBV-specific activity is required without confounding off-target species effects .

Reference Compound for Sulfamoylbenzamide Capsid Assembly Modulator Screening

DVR-01 serves as a well-characterized reference standard for screening and lead optimization of novel sulfamoylbenzamide-derived HBV capsid assembly modulators [1]. With defined potency values across wild-type HBV (EC50 = 1.6-2.9 μM depending on assay conditions), drug-resistant mutants, and species orthologs, plus a documented cytotoxicity window (CC50 >50 μM), DVR-01 provides a reproducible benchmark for evaluating candidate compounds in preclinical antiviral assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DVR-01

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.